molecular formula C16H20O B12209835 Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl- CAS No. 88653-51-4

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl-

Cat. No.: B12209835
CAS No.: 88653-51-4
M. Wt: 228.33 g/mol
InChI Key: LELUKLYBNHDOGA-UHFFFAOYSA-N
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Description

The compound Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl- (IUPAC name) is a norbornane-derived bicyclic ketone with a phenyl substituent at the 4-position. Instead, the available data extensively covers 3-substituted analogs, particularly 1,7,7-trimethyl-3-[(4-methylphenyl)methylene]bicyclo[2.2.1]heptan-2-one (commonly known as 4-Methylbenzylidene camphor or 4-MBC, CAS 36861-47-9). This compound is structurally related to camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) but features a 4-methylbenzylidene group at position 3, forming a conjugated system with the ketone .

4-MBC is widely used in sunscreen formulations due to its UV-filtering properties . It has a molecular formula of C₁₈H₂₂O (MW 254.37) and exists as a stereoisomeric mixture, with key isomers including (1R,3E,4S) and (1S,3E,4R) configurations .

Properties

CAS No.

88653-51-4

Molecular Formula

C16H20O

Molecular Weight

228.33 g/mol

IUPAC Name

1,7,7-trimethyl-4-phenylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C16H20O/c1-14(2)15(3)9-10-16(14,11-13(15)17)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3

InChI Key

LELUKLYBNHDOGA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(CC2=O)C3=CC=CC=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl- can be synthesized through several methods. One common synthetic route involves the oxidation of borneol or isoborneol using oxidizing agents such as chromic acid or sodium hypochlorite . The reaction typically occurs under mild conditions and yields camphor as the primary product.

Industrial Production Methods

In industrial settings, camphor is produced through the steam distillation of the wood and bark of the camphor tree (Cinnamomum camphora). The crude camphor is then purified through sublimation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Nitric acid, chromic acid, sodium hypochlorite.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Chlorine, bromine.

Major Products Formed

    Oxidation: Camphoric acid.

    Reduction: Borneol, isoborneol.

    Substitution: Halogenated camphor derivatives.

Scientific Research Applications

Pharmaceutical Applications

Bicyclo[2.2.1]heptan-2-one derivatives are studied for their potential therapeutic effects:

  • Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. Research indicates that modifications to the bicyclic structure can enhance efficacy against resistant strains of bacteria .
  • Anti-inflammatory Properties : Preliminary studies have shown that certain derivatives may possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Environmental Science

The compound has been evaluated for its environmental impact and potential uses:

  • UV Filters : Bicyclo[2.2.1]heptan-2-one is recognized for its ability to absorb UV radiation, making it a candidate for use in sunscreens and other cosmetic products as a UV filter . Its effectiveness in blocking harmful UV rays while being less toxic than traditional chemical filters is under investigation.
  • Environmental Persistence : Studies have highlighted the persistence of this compound in the environment, raising concerns about its accumulation and potential ecological effects. Understanding its degradation pathways is crucial for assessing its environmental safety .

Material Science

Research into the material properties of bicyclo[2.2.1]heptan-2-one derivatives has revealed:

  • Polymer Chemistry : The compound can serve as a building block in the synthesis of polymers with unique mechanical properties. Its bicyclic structure contributes to the rigidity and thermal stability of polymeric materials .
  • Nanotechnology : The incorporation of bicyclic compounds into nanomaterials is being explored for applications in drug delivery systems and nanocarriers due to their ability to encapsulate therapeutic agents effectively .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined various derivatives of bicyclo[2.2.1]heptan-2-one for their antimicrobial activity against a panel of bacterial strains. The results indicated that specific modifications to the phenyl group significantly enhanced antibacterial potency compared to unmodified compounds .

Case Study 2: Environmental Impact Assessment

Research conducted by environmental scientists assessed the degradation rates of bicyclo[2.2.1]heptan-2-one in aquatic environments. The study found that while the compound is relatively stable, it undergoes photodegradation under UV light, leading to less harmful byproducts . This finding is essential for evaluating its safety in cosmetic formulations.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl- involves its interaction with various molecular targets and pathways. In biological systems, camphor acts as an agonist of transient receptor potential (TRP) channels, particularly TRPV1 and TRPA1 . Activation of these channels leads to the sensation of cooling and analgesic effects. Additionally, camphor’s anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-MBC with structurally or functionally related bicyclic ketones:

Compound Molecular Formula Substituents Key Applications Regulatory Status Key Findings
4-MBC C₁₈H₂₂O 3-(4-Methylbenzylidene) UV filter in sunscreens Restricted in EU due to endocrine disruption High logP (~5.7); bioaccumulative
Camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) C₁₀H₁₆O None (parent structure) Pharmaceuticals, fragrances Generally recognized as safe (GRAS) Lower logP (~2.4); rapid metabolism
Fenchone Derivatives (e.g., 2-(2',6'-dimethoxyphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol) C₁₈H₂₆O₃ 2-Aryl substituents Cannabinoid receptor ligands Under research for therapeutic use Selective CB2 receptor binding
3-Benzoylbicyclo[2.2.1]heptan-2-one C₁₆H₁₈O₂ 3-Benzoyl Synthetic intermediate No specific restrictions Higher polarity than 4-MBC
3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one C₁₀H₁₅BrO 3-Bromo Halogenated precursor Hazardous (brominated) Reactive site for nucleophilic substitution

Key Structural and Functional Differences:

Substituent Position and Electronic Effects :

  • 4-MBC ’s 3-(4-methylbenzylidene) group creates extended conjugation, enhancing UV absorption (λmax ~300 nm) compared to unsubstituted camphor .
  • Fenchone derivatives (e.g., ) feature aryl groups at position 2, enabling selective receptor interactions (e.g., CB2 ligands) .

Physicochemical Properties :

  • LogP Values : 4-MBC’s logP (~5.7) indicates high lipophilicity, contributing to bioaccumulation, whereas camphor (logP ~2.4) is more water-soluble .
  • Thermal Stability : 4-MBC degrades above 200°C, while halogenated derivatives (e.g., 3-bromo) exhibit lower thermal stability .

Camphor, while GRAS, is neurotoxic at high doses but rapidly metabolized .

Synthetic Utility :

  • 3-Benzoyl and 3-bromo derivatives serve as intermediates for further functionalization, whereas 4-MBC is typically used as an endpoint product .

Biological Activity

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl (often referred to as 4-MBC or 1,7,7-trimethyl-3-(phenylmethylene)bicyclo[2.2.1]heptan-2-one) is a bicyclic monoterpenoid compound that has garnered attention due to its unique structural properties and potential biological activities. This compound is not naturally occurring in significant amounts and is primarily found in individuals exposed to it or its derivatives .

  • Chemical Formula: C₁₇H₂₀O
  • Molecular Weight: 240.346 g/mol
  • IUPAC Name: 1,7,7-trimethyl-3-(phenylmethylidene)bicyclo[2.2.1]heptan-2-one
  • CAS Registry Number: Not available

Biological Activity Overview

The biological activity of Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-4-phenyl has been explored in various contexts, including its potential effects on human health and its role in environmental toxicity.

Toxicological Studies

Recent studies have indicated that 4-MBC may exhibit genotoxic properties. For instance, a study conducted under OECD guidelines revealed that exposure to certain concentrations of 4-MBC resulted in a significant increase in revertant colonies in bacterial strains, suggesting mutagenic activity . The compound was assessed for repeated dose toxicity and reproductive toxicity, yielding mixed results regarding its safety profile.

Metabolic Pathways

Research has shown that this compound is metabolized by specific bacterial strains such as Pseudomonas putida, which can utilize it as a carbon source. The metabolic pathways involved include oxidation and lactonization processes that are facilitated by various enzymes . This indicates that the compound may play a role in bioremediation or microbial degradation processes.

Case Study 1: Environmental Impact

A study highlighted the presence of Bicyclo[2.2.1]heptan-2-one in environmental samples collected from areas with high industrial activity. The findings suggested that the compound could pose risks to local ecosystems due to its persistence and potential bioaccumulation in aquatic organisms.

Case Study 2: Human Exposure

Another investigation focused on human exposure to this compound through occupational settings where it is used as a fragrance ingredient or solvent. Blood samples from exposed individuals showed detectable levels of the compound, raising concerns about its long-term health effects, particularly regarding endocrine disruption and carcinogenic potential .

Data Table: Summary of Biological Activities

Activity TypeFindingsReferences
GenotoxicityIncreased revertant colonies in bacterial assays at concentrations ≥1600 μg/plate
MetabolismUtilized by Pseudomonas putida; involves oxidation and lactonization
Environmental ToxicityDetected in industrial areas; potential bioaccumulation risks
Human Health ImpactFound in blood samples; concerns over endocrine disruption

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